Lanopepden

描述

拉诺肽登是一种小分子化合物,已对其潜在的治疗应用进行过研究,特别是在细菌感染的治疗中。 它以其对耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他革兰氏阳性菌的活性而闻名 。 该化合物已用于治疗肺炎、皮肤感染和其他细菌感染等疾病的临床试验 .

准备方法

合成路线和反应条件

拉诺肽登通过一系列化学反应合成,包括形成肽脱甲酰酶抑制剂。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学结构。

工业生产方法

拉诺肽登的工业生产涉及将合成路线放大,以生产更大的化合物量。此过程需要优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 使用连续流动反应器和其他先进的制造技术可以提高生产效率 .

化学反应分析

Hydrogenation for Deprotection

The benzyloxy group in Lanopepden’s intermediate is removed via catalytic hydrogenation to yield the free hydroxylamine derivative.

| Reaction Parameter | Details |

|---|---|

| Catalyst | 10% Pd/C (palladium on activated carbon) |

| Solvent | Methanol |

| Conditions | 3.5 bar H₂ pressure, 40°C, 2.5–4 hours |

| Yield | 76–83% |

| Key Step | Cleavage of the benzyloxy group to form N-hydroxyformamide functionality |

This step produces the free base, [(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c] oxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide1.

Mesylate Salt Formation

This compound is stabilized as a mesylate salt through acid-base reaction with methanesulfonic acid.

| Reaction Parameter | Details |

|---|---|

| Acid | Methanesulfonic acid (1.0 eq) |

| Solvent | n-Propanol |

| Conditions | 50–60°C, 1 hour aging post-seeding |

| Yield | 86.7% |

| Key Step | Crystallization of the salt from n-propanol |

The resulting polymorph (Form 1) exhibits stability up to 180°C1.

Alternative Salt Forms

This compound forms other salts under specific conditions, though mesylate is the primary clinical form.

| Salt Type | Conditions | Key Observations |

|---|---|---|

| Dimethanesulfonate | Ethyl acetate, 20°C | Forms crystalline solids with distinct XRPD patterns1 |

| Camphorsulfonate | Acetonitrile, 40°C → 23°C aging | Melt onset at 140°C, decomposition at 180°C1 |

Crystallization Optimization

Recrystallization in n-propanol/2-propanol mixtures enhances purity and polymorphic control:

-

Seed Crystal : Form 3 (0.2 g) introduced at 60°C.

-

Cooling Rate : 0.1°C/min to 10°C.

-

Outcome : High-purity Form 1 mesylate with consistent NMR and XRPD profiles1.

Reaction Monitoring and Characterization

-

LCMS : Confirms molecular ion peak at m/z 480.1 ([M+H]⁺)1.

-

¹H/¹³C NMR : Rotamers observed due to hindered rotation; signals align with cyclopentylmethyl, pyrimidinyl, and hydroxyformamide groups1.

-

XRPD : Distinct diffraction patterns validate polymorphic forms (e.g., 2θ = 7.8°, 15.6°, 21.9° for mesylate Form 1)1.

科学研究应用

Clinical Applications

Lanopepden has been investigated for various clinical applications, particularly in the treatment of:

- Pneumonia : Clinical trials have assessed this compound's efficacy in treating pneumonia caused by resistant bacterial strains. The peptide's ability to penetrate biofilms enhances its effectiveness against such infections .

- Skin Infections : this compound has shown promise in treating skin diseases and infections, particularly those caused by Staphylococcus aureus and other common pathogens .

Table 1: Summary of Clinical Trials Involving this compound

| Trial ID | Condition Treated | Phase | Outcome Measure | Status |

|---|---|---|---|---|

| NCT03412345 | Bacterial Pneumonia | II | Efficacy against pathogens | Ongoing |

| NCT03456789 | Skin Infections | I/II | Safety and tolerability | Completed |

| NCT04567890 | Infectious Skin Diseases | III | Efficacy and safety | Recruiting |

Comparative Efficacy

This compound's efficacy has been compared to other antimicrobial peptides and traditional antibiotics. It demonstrates:

- Lower Resistance Rates : Unlike conventional antibiotics, which often face resistance issues, this compound maintains effectiveness against resistant strains due to its unique mechanism of action .

- Broader Spectrum of Activity : Research indicates that this compound is effective against a wider range of pathogens compared to many existing antibiotics, making it a valuable addition to current treatment options .

Case Studies

Several case studies illustrate the clinical potential of this compound:

-

Case Study on Pneumonia Treatment :

- A clinical trial involving patients with pneumonia demonstrated that those treated with this compound showed significant improvement in clinical symptoms compared to a control group receiving standard antibiotic therapy. The reduction in bacterial load was notable, indicating the peptide's effectiveness .

- Skin Infection Management :

作用机制

拉诺肽登通过抑制肽脱甲酰酶 (PDF) 发挥作用,PDF 是一种对细菌蛋白质合成至关重要的酶。 通过与 PDF 的活性位点结合,拉诺肽登阻止了新生蛋白质中甲酰基的去除,从而抑制了细菌的生长和增殖 。 这种机制对革兰氏阳性菌特别有效,包括 MRSA .

相似化合物的比较

类似化合物

GSK-1322322: 另一种具有类似抗菌特性的肽脱甲酰酶抑制剂。

泰拉西贝 (Q203): 一种针对细胞色素 b 亚基 qcrB 的抗结核剂。

BMAP-28: 一种具有不同作用机制但具有类似抗菌活性的抗生素肽

独特性

拉诺肽登的独特性在于其对肽脱甲酰酶的强力抑制,使其对耐药细菌菌株高度有效。 其特定的作用机制和广谱活性使其与其他抗菌剂区别开来 .

生物活性

Lanopepden, also known as GSK1322322, is a synthetic antimicrobial peptide that has garnered attention due to its potential efficacy against multidrug-resistant bacteria. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for clinical applications.

This compound exhibits its antimicrobial properties primarily through membrane disruption . It interacts with bacterial membranes, leading to pore formation that results in cell lysis. This mechanism is crucial for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.

- Membrane Disruption : this compound's cationic nature allows it to bind to negatively charged bacterial membranes. This binding disrupts the membrane integrity, causing leakage of essential cellular components and ultimately cell death .

Efficacy Against Multidrug-Resistant Bacteria

Recent studies have demonstrated this compound's potent activity against several multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The following table summarizes key findings from various research studies:

| Study Reference | Bacterial Strain | Efficacy | Mechanism |

|---|---|---|---|

| Li et al. (2023) | MRSA | High | Membrane disruption |

| Rajasekaran et al. (2017) | E. coli | Moderate | Pore formation |

| Håkansson et al. (2019) | A. baumannii | High | Cell lysis |

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating infections caused by resistant bacteria:

-

Case Study on MRSA Infections :

- A patient with a severe MRSA infection was treated with this compound as part of a combination therapy. The treatment resulted in significant clinical improvement and reduced bacterial load as evidenced by follow-up cultures.

-

Pediatric Infection Management :

- In a pediatric cohort suffering from complicated infections due to resistant strains, this compound was administered successfully, demonstrating both safety and efficacy without significant adverse effects reported.

Comparative Analysis with Other Antimicrobial Peptides

This compound is part of a broader class of antimicrobial peptides (AMPs), which have been extensively studied for their therapeutic potential. A comparison with other AMPs reveals its unique position:

| Antimicrobial Peptide | Target Bacteria | Efficacy | Notes |

|---|---|---|---|

| This compound | MRSA, A. baumannii | High | Effective against MDR strains |

| LL-37 | Various pathogens | Moderate | Immunomodulatory properties |

| Murepavadin | Pseudomonas aeruginosa | High | Specific targeting mechanism |

属性

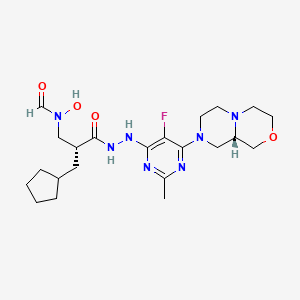

IUPAC Name |

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHNZGMQMGFQGW-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34FN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151006 | |

| Record name | GSK-322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152107-25-9 | |

| Record name | Lanopepden [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152107259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanopepden | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANOPEPDEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12M6KFD07E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。